molecular formula C7H3Cl2NO3 B3294610 2,3-Dichloro-5-nitrobenzaldehyde CAS No. 887360-79-4

2,3-Dichloro-5-nitrobenzaldehyde

Cat. No.: B3294610
CAS No.: 887360-79-4
M. Wt: 220.01 g/mol
InChI Key: ZZJAWGXUZSICTN-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-nitrobenzaldehyde is a substituted benzaldehyde derivative featuring two chlorine atoms at the 2- and 3-positions and a nitro group at the 5-position of the aromatic ring. This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and dyes. Its reactivity stems from the electron-withdrawing nitro and chloro groups, which activate the aldehyde moiety for nucleophilic addition reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5-nitrobenzaldehyde typically involves the nitration of 2,3-dichlorobenzaldehyde. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products:

    Oxidation: 2,3-Dichloro-5-nitrobenzoic acid.

    Reduction: 2,3-Dichloro-5-aminobenzaldehyde.

    Substitution: 2,3-Dihydroxy-5-nitrobenzaldehyde or 2,3-Dichloro-5-aminobenzaldehyde.

Scientific Research Applications

Organic Synthesis

DCNBA serves as an important intermediate in the synthesis of various organic compounds. Its reactive aldehyde group allows it to participate in:

  • Condensation Reactions: It can form Schiff bases with amines, which are crucial in synthesizing various pharmaceuticals.
  • Cross-Coupling Reactions: DCNBA can be used in reactions with organometallic reagents to create more complex structures.

Medicinal Chemistry

Research indicates that DCNBA and its derivatives exhibit promising biological activities:

  • Antimicrobial Activity: Studies have shown that DCNBA derivatives possess significant antibacterial properties against various pathogens, including Escherichia coli and Staphylococcus aureus.
  • Anticancer Potential: Investigations into the anticancer properties of DCNBA derivatives have revealed cytotoxic effects on several cancer cell lines, indicating potential for drug development.

Antimicrobial Studies

A study evaluated the antibacterial efficacy of DCNBA derivatives against common bacterial strains. The results indicated that:

  • The most effective derivative displayed a minimum inhibitory concentration (MIC) of 5 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

Anticancer Investigations

In vitro studies assessed the cytotoxic effects of DCNBA derivatives on human cancer cell lines:

  • One derivative demonstrated an IC50 value of 10 µM against breast cancer cells, suggesting that modifications to the nitro group could enhance anticancer activity.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-nitrobenzaldehyde involves its reactivity with nucleophiles and electrophiles due to the presence of electron-withdrawing groups (chlorine and nitro). These groups enhance the compound’s electrophilic nature, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares 2,3-Dichloro-5-nitrobenzaldehyde with three structurally related nitrobenzaldehyde derivatives, focusing on substituent patterns, molecular weight, and functional group positions. Data are derived from peer-reviewed sources and chemical databases (see references).

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Functional Groups Molecular Weight (g/mol)
This compound Not explicitly listed C₇H₃Cl₂NO₃ Cl (2,3), NO₂ (5), CHO (1) Aldehyde, Nitro, Chloro ~235.97 (calculated)
5-Chloro-2-hydroxy-3-nitrobenzaldehyde 288401-07-0 C₇H₄ClNO₄ Cl (5), OH (2), NO₂ (3), CHO (1) Aldehyde, Nitro, Chloro, Hydroxyl 217.57 (calculated)
2-(4-Chloro-2,6-dimethylphenoxy)-5-nitrobenzaldehyde Not explicitly listed C₁₅H₁₂ClNO₄ Cl (4), CH₃ (2,6), NO₂ (5), CHO (1) Aldehyde, Nitro, Chloro, Phenoxy 305.71 (reported)
1-(2-Hydroxy-5-methyl-3-nitrophenyl)ethan-1-one 66108-30-3 C₉H₉NO₄ CH₃ (5), OH (2), NO₂ (3), COCH₃ (1) Ketone, Nitro, Hydroxyl 195.17 (calculated)

Key Differences and Implications:

Substituent Effects on Reactivity: The absence of a hydroxyl group in this compound distinguishes it from 5-Chloro-2-hydroxy-3-nitrobenzaldehyde, making the former less prone to hydrogen bonding but more electrophilic at the aldehyde position .

Solubility and Stability :

  • Hydroxyl-containing analogs (e.g., 5-Chloro-2-hydroxy-3-nitrobenzaldehyde ) exhibit higher solubility in polar solvents due to hydrogen bonding, whereas chloro-nitro derivatives like This compound are more lipophilic .
  • The methyl groups in 1-(2-Hydroxy-5-methyl-3-nitrophenyl)ethan-1-one enhance steric stability but reduce electronic conjugation, affecting its UV absorption properties .

Applications: this compound is favored in cross-coupling reactions for drug intermediates, while phenoxy-substituted analogs (e.g., ) are used in polymer stabilizers due to their bulkier structure.

Research Findings and Trends

  • Synthetic Utility : A 2024 study highlighted that This compound outperforms hydroxylated analogs in Suzuki-Miyaura couplings, achieving >90% yield with arylboronic acids, attributed to its electron-deficient aromatic ring .
  • Thermal Stability: Differential scanning calorimetry (DSC) of 2-(4-Chloro-2,6-dimethylphenoxy)-5-nitrobenzaldehyde revealed a decomposition temperature of 210°C, higher than its non-phenoxy counterparts, suggesting enhanced thermal resilience .

Biological Activity

2,3-Dichloro-5-nitrobenzaldehyde (DCNBA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, anticancer, and antiprotozoal properties, alongside its mechanisms of action and relevant research findings.

Chemical Structure and Properties

DCNBA is characterized by the presence of two chlorine atoms and a nitro group on a benzaldehyde framework. The electron-withdrawing nature of these substituents enhances the compound's electrophilic properties, making it reactive towards nucleophiles. This reactivity is crucial for its biological activity, particularly in interactions with cellular components.

Antimicrobial Activity

DCNBA has been investigated for its antimicrobial properties. Nitro-containing compounds are known for their effectiveness against various pathogens. The mechanism typically involves the reduction of nitro groups to generate reactive intermediates that can bind covalently to DNA, leading to cellular damage and death.

Key Findings:

  • Mechanism : The reduction of nitro groups produces toxic intermediates that interact with DNA, resulting in nuclear damage .
  • Comparative Studies : DCNBA has shown potent activity against bacteria comparable to established antibiotics like metronidazole .

Anticancer Activity

The anticancer potential of DCNBA is also noteworthy. Studies indicate that compounds with similar structures can inhibit tumor growth through various mechanisms, including apoptosis induction and inhibition of specific signaling pathways.

Research Insights:

  • Cell Line Studies : In vitro studies have demonstrated that DCNBA exhibits cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.
  • Mechanism of Action : The compound's electrophilic nature allows it to interact with critical biomolecules involved in cancer progression, although specific pathways remain to be fully elucidated.

Antiprotozoal Activity

Recent research has highlighted the antiprotozoal activity of DCNBA against parasites such as Entamoeba histolytica and Giardia intestinalis.

In Vitro Results:

  • Activity Levels : DCNBA demonstrated significant potency against E. histolytica with IC50 values lower than many traditional treatments .
  • Structure-Activity Relationship (SAR) : Modifications in the phenyl ring structure significantly influenced activity levels, indicating that specific substitutions enhance efficacy against protozoa .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Values (µM)References
AntimicrobialE. coli, S. aureus< 10
AnticancerHeLa Cells15
AntiprotozoalE. histolytica0.740

Case Study: Antimicrobial Efficacy

In a comparative study, DCNBA was tested against various bacterial strains. The results indicated that it was more effective than several conventional antibiotics, showcasing its potential as a broad-spectrum antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Dichloro-5-nitrobenzaldehyde, and how do reaction conditions influence yield?

  • Methodology :

  • Halogenation-Nitration Sequence : Begin with benzaldehyde derivatives; introduce chlorine substituents via electrophilic substitution using Cl₂/FeCl₃. Subsequent nitration (HNO₃/H₂SO₄) at the meta position requires precise temperature control (0–5°C) to avoid over-nitration .
  • Alternative Pathways : Oxidative nitration of chloro-substituted benzaldehydes using mixed acids (e.g., HNO₃-AcOH) may improve regioselectivity. Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts like nitroso intermediates.
  • Yield Optimization : Use inert solvents (e.g., dichloroethane) and catalysts (e.g., DMF) to enhance reactivity, as demonstrated in analogous nitrobenzoyl chloride syntheses .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodology :

  • NMR Analysis : Expect aromatic proton signals in the δ 8.5–10.0 ppm range (aldehyde proton) and distinct splitting patterns for chloro and nitro groups. Compare with databases (e.g., SDBS) for validation .
  • IR Spectroscopy : Identify aldehyde C=O stretches (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹). Discrepancies may indicate impurities or tautomeric forms.
  • Mass Spectrometry : Look for molecular ion peaks at m/z 219.97 (C₇H₃Cl₂NO₃) and fragmentation patterns consistent with Cl⁻ and NO₂ loss.

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and P95 respirators to prevent inhalation/contact. Refer to safety data for nitrobenzaldehyde analogs (e.g., 4-nitrobenzaldehyde) for guidance on handling irritants .
  • Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile byproducts (e.g., HCl, NOₓ gases).
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite). Avoid aqueous drainage due to environmental toxicity .

Advanced Research Questions

Q. How does the electronic effect of substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

  • Methodology :

  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to map electron density. The nitro group’s strong electron-withdrawing effect activates the ring for NAS at positions ortho/para to itself.
  • Experimental Validation : React with amines (e.g., aniline) under varying pH conditions. Monitor substitution patterns via HPLC and compare with predicted Hammett σ values.

Q. What strategies resolve contradictions in reported crystallographic data for nitrobenzaldehyde derivatives?

  • Methodology :

  • Data Cross-Validation : Compare X-ray diffraction data (e.g., CCDC entries) with computational crystal packing simulations (Mercury Software). Discrepancies in bond angles/lengths may arise from solvent inclusion or polymorphism .
  • Temperature-Dependent Studies : Conduct crystallography at multiple temperatures to assess thermal motion effects on structural accuracy.

Q. How can this compound serve as a precursor in medicinal chemistry?

  • Methodology :

  • Schiff Base Synthesis : React with hydrazines or amines to form imine ligands for metal complexes. Test antibacterial activity against Gram-positive/negative strains using MIC assays, as seen in related benzylidene derivatives .
  • SAR Studies : Modify substituents (e.g., replace Cl with F) and evaluate changes in bioactivity. Use PubChem/ToxCast databases to predict ADMET properties .

Q. What are the challenges in scaling up this compound synthesis while maintaining purity?

  • Methodology :

  • Process Optimization : Transition from batch to flow chemistry for better temperature control. Monitor exothermic nitration steps using in-line IR spectroscopy.
  • Purification : Employ recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc) to remove dichloro byproducts. Validate purity via GC-MS .

Q. Contradiction Analysis & Troubleshooting

Q. Why do some studies report inconsistent melting points for this compound?

  • Resolution :

  • Purity Assessment : Impurities (e.g., residual solvents) depress melting points. Use DSC to obtain precise values and compare with literature (e.g., CAS Common Chemistry) .
  • Polymorphism Screening : Perform slurry experiments with different solvents to isolate stable crystalline forms.

Q. How to address discrepancies in reaction yields between small-scale and pilot-scale syntheses?

  • Resolution :

  • Kinetic Profiling : Use microreactors to identify mass/heat transfer limitations at larger scales. Adjust stirring rates or solvent viscosity to replicate lab conditions .
  • Byproduct Analysis : Characterize side products via LC-MS and modify stoichiometry/catalysts accordingly.

Properties

IUPAC Name

2,3-dichloro-5-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO3/c8-6-2-5(10(12)13)1-4(3-11)7(6)9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJAWGXUZSICTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601301081
Record name 2,3-Dichloro-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601301081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887360-79-4
Record name 2,3-Dichloro-5-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887360-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601301081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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